
1-Cyclobutylidenepropan-2-one
Vue d'ensemble
Description
1-Cyclobutylidenepropan-2-one is an organic compound with the molecular formula C7H8O. It is also known as 2-cyclobutylidene-1-propanone or CBP. This compound is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-Cyclobutylidenepropan-2-one is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in the biosynthesis of essential cellular components such as nucleic acids and proteins. It has also been suggested that it may act by disrupting the cellular membrane integrity of microorganisms.
Biochemical and Physiological Effects:
1-Cyclobutylidenepropan-2-one has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms such as fungi, bacteria, and viruses. It has also been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Cyclobutylidenepropan-2-one in lab experiments include its potent biological activities, ease of synthesis, and availability. However, its limitations include its limited water solubility, potential toxicity, and lack of selectivity towards certain microorganisms.
Orientations Futures
The future directions of research on 1-Cyclobutylidenepropan-2-one include the development of more efficient synthesis methods, the optimization of its biological activities, and the exploration of its potential applications in various fields such as drug discovery, material science, and agriculture. Moreover, further studies are needed to elucidate its mechanism of action and to evaluate its safety and toxicity profiles.
Applications De Recherche Scientifique
1-Cyclobutylidenepropan-2-one has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It has been reported to exhibit potent antifungal, antibacterial, and antiviral activities. Moreover, it has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Propriétés
IUPAC Name |
1-cyclobutylidenepropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6(8)5-7-3-2-4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRXXMHBWQXZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483109 | |
| Record name | 1-Cyclobutylidenepropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylidenepropan-2-one | |
CAS RN |
67223-98-7 | |
| Record name | 1-Cyclobutylidenepropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



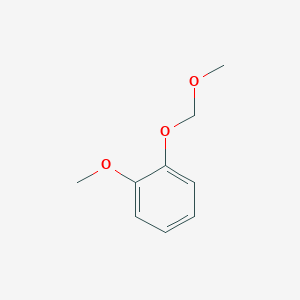
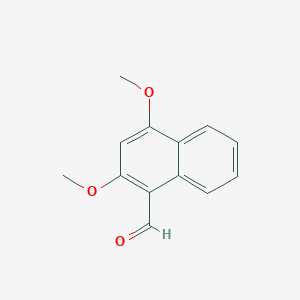
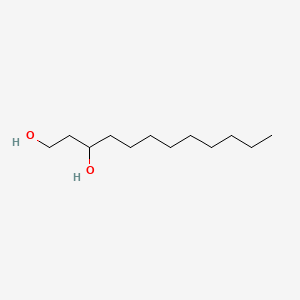
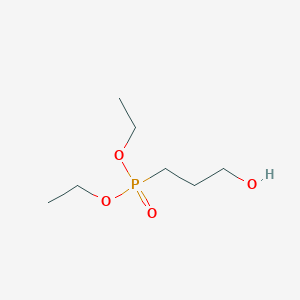
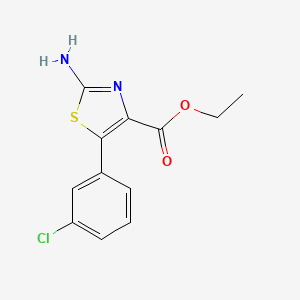
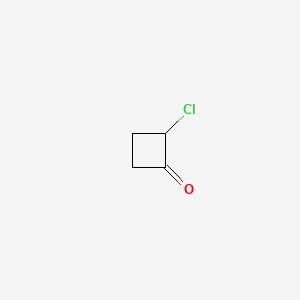
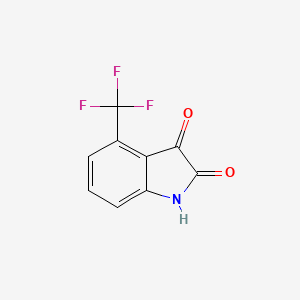
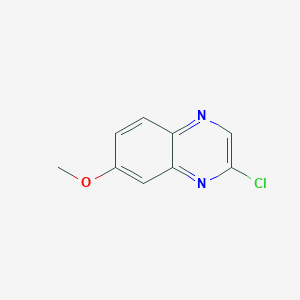

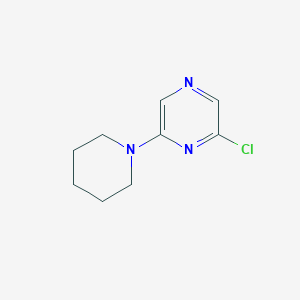

![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)

